molecular formula C10H10N4O2S B12930487 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide CAS No. 88125-26-2

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12930487
CAS No.: 88125-26-2
M. Wt: 250.28 g/mol
InChI Key: MCJRZCPIMARICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-aminopyrimidine+4-aminobenzenesulfonyl chlorideThis compound\text{2-aminopyrimidine} + \text{4-aminobenzenesulfonyl chloride} \rightarrow \text{this compound} 2-aminopyrimidine+4-aminobenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid in bacteria . By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial DNA synthesis and ultimately, bacterial cell death.

Comparison with Similar Compounds

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide is part of the sulfonamide class of antibiotics. Similar compounds include:

    Sulfamethoxazole: Often used in combination with trimethoprim for a broader spectrum of antibacterial activity.

    Sulfisoxazole: Known for its rapid absorption and excretion, making it suitable for urinary tract infections.

    Sulfadiazine: Similar in structure but with different pharmacokinetic properties.

The uniqueness of this compound lies in its specific efficacy against Toxoplasma gondii and its use in treating toxoplasmosis .

Properties

CAS No.

88125-26-2

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

4-amino-2-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H10N4O2S/c11-7-2-3-9(17(12,15)16)8(6-7)10-13-4-1-5-14-10/h1-6H,11H2,(H2,12,15,16)

InChI Key

MCJRZCPIMARICL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=CC(=C2)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.